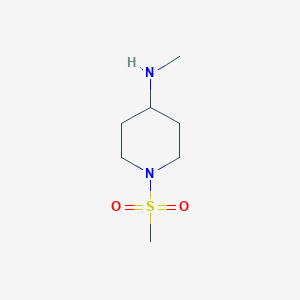

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and sulfonyl functional groups. The official IUPAC name is N-methyl-1-methylsulfonylpiperidin-4-amine, which precisely describes the structural arrangement of substituents on the piperidine ring system. This nomenclature clearly indicates the presence of a methyl group attached to the amino nitrogen at position 4 of the piperidine ring, while the methylsulfonyl group is bonded to the ring nitrogen at position 1.

Alternative systematic names documented in chemical databases include 1-methanesulfonyl-N-methylpiperidin-4-amine and 4-(methylamino)-1-(methylsulfonyl)piperidine. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also referenced by several synonyms including N-Methyl-1-(methylsulphonyl)piperidin-4-amine, highlighting regional spelling differences in chemical nomenclature. The Chemical Abstracts Service registry number 438585-61-6 serves as the unique identifier for this compound across international chemical databases.

The systematic naming convention emphasizes the piperidine core structure as the parent heterocycle, with numbered positions corresponding to the nitrogen atom at position 1 and the amino-substituted carbon at position 4. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community. The methylsulfonyl substituent at position 1 is designated using the prefix "1-(methylsulfonyl)" while the N-methylamino group at position 4 is indicated by the "N-methyl" prefix followed by the "piperidin-4-amine" designation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₇H₁₆N₂O₂S, representing a composition of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of the piperidine ring system with the methylsulfonyl and methylamino functional groups. The molecular weight has been precisely determined as 192.28 grams per mole, providing essential data for stoichiometric calculations and analytical applications.

Detailed molecular weight analysis reveals the contribution of individual atomic components to the overall mass. The carbon framework contributes 84.07 atomic mass units, representing 43.8% of the total molecular weight. The hydrogen atoms account for 16.13 atomic mass units or 8.4% of the molecular mass. The two nitrogen atoms contribute 28.01 atomic mass units, equivalent to 14.6% of the total weight. The oxygen atoms provide 31.99 atomic mass units, representing 16.6% of the molecular mass, while the sulfur atom contributes 32.07 atomic mass units or 16.7% of the total molecular weight.

The monoisotopic mass has been calculated as 192.093249 atomic mass units, providing high-precision mass data essential for mass spectrometric analysis and structural confirmation. This precise mass value enables accurate identification of the compound in complex mixtures and facilitates quantitative analysis using mass spectrometry techniques. The molecular formula analysis also reveals important structural insights, including the degree of unsaturation, which equals 1 due to the presence of the six-membered piperidine ring.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂S | |

| Molecular Weight | 192.28 g/mol | |

| Monoisotopic Mass | 192.093249 u | |

| Exact Mass | 192.09300 u |

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex structural arrangements influenced by the spatial orientation of the methylsulfonyl and methylamino substituents. While specific crystallographic data for this compound were not directly available in the search results, general principles of X-ray crystallography methodology provide insight into the structural determination approaches applicable to such piperidine derivatives. The crystallographic analysis typically involves mounting crystals in intense X-ray beams to produce regular diffraction patterns that reveal atomic positions and chemical bond arrangements.

The piperidine ring system in this compound adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. This conformational preference minimizes steric interactions between substituents and optimizes bond angles throughout the ring system. The methylsulfonyl group at position 1 occupies an axial or equatorial orientation depending on the specific conformational equilibrium, while the methylamino group at position 4 similarly adopts preferred spatial arrangements.

Computational modeling studies suggest that the methylsulfonyl group experiences restricted rotation due to its bulk and electronic properties. The sulfonyl oxygen atoms participate in weak intramolecular interactions with hydrogen atoms on the piperidine ring, influencing the overall molecular geometry. These conformational effects have significant implications for the compound's chemical reactivity and potential biological activity. The three-dimensional structure also reveals important information about molecular surface properties, including electrostatic potential distributions and accessible surface areas.

X-ray crystallographic methodology for similar piperidine derivatives involves systematic data collection procedures including crystal mounting, beam positioning, and rotational measurements. The crystals must be sufficiently large, pure, and regular in structure to produce high-quality diffraction data. Flash-freezing with liquid nitrogen reduces radiation damage and thermal motion effects, enabling more accurate structural determinations. The resulting crystallographic models provide precise atomic coordinates, bond lengths, and bond angles essential for understanding molecular structure and properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural features and monitor compound purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, including carbon and hydrogen atom environments within the piperidine ring and substituent groups. The proton nuclear magnetic resonance spectrum typically exhibits characteristic multipicity patterns corresponding to the methylene protons of the piperidine ring, the N-methyl group, and the methylsulfonyl substituent.

The canonical SMILES notation CNC1CCN(CC1)S(=O)(=O)C provides a linear representation of the molecular connectivity, facilitating computational analysis and database searching. This notation clearly indicates the bonding relationships between atoms and serves as input for molecular modeling calculations. The InChI identifier InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 offers another standardized method for representing the molecular structure with explicit hydrogen atom positions.

Infrared spectroscopic analysis reveals characteristic absorption frequencies corresponding to specific functional groups within the molecule. The methylsulfonyl group exhibits strong absorption bands in the 1300-1400 wavenumber region corresponding to sulfur-oxygen stretching vibrations. The piperidine ring system shows characteristic carbon-hydrogen stretching frequencies in the 2800-3000 wavenumber range, while the secondary amine group produces absorption bands around 3200-3550 wavenumbers. These spectroscopic signatures provide definitive confirmation of the compound's structural features.

Mass spectrometric analysis employs electrospray ionization and electron impact techniques to generate molecular ions and characteristic fragment patterns. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the methylsulfonyl group, generating characteristic daughter ions that confirm the structural arrangement. High-resolution mass spectrometry provides precise mass measurements that distinguish this compound from potential isomers and impurities.

| Spectroscopic Technique | Key Characteristics | Applications |

|---|---|---|

| Nuclear Magnetic Resonance | Methylene multiplets, N-methyl singlet | Structural confirmation |

| Infrared Spectroscopy | S=O stretch (1300-1400 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 192 | Molecular weight confirmation |

| Ultraviolet-Visible | Minimal absorption above 250 nm | Purity assessment |

Properties

IUPAC Name |

N-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIBMMEIOUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258955 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438585-61-6 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438585-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine typically follows a two-step sequence:

Sulfonylation of the Piperidine Nitrogen: Introduction of the methylsulfonyl group onto the nitrogen atom of a piperidine derivative, often starting from 1-(methylsulfonyl)piperidin-4-one or a related precursor.

Reductive Amination or Methylation at the 4-Amino Position: Conversion of the 4-keto group to the corresponding amine, followed by methylation to install the N-methyl substituent.

This approach ensures selective functionalization and high purity of the final product.

Detailed Synthetic Procedure

A representative synthesis reported involves the following stages:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of methylamine with 1-(methylsulfonyl)piperidin-4-one in acetonitrile at 20°C for 1 hour | Formation of imine intermediate via condensation | - | Mild temperature to avoid side reactions |

| 2 | Reduction with sodium tris(acetoxy)borohydride in acetonitrile at -10 to 20°C | Reductive amination converting imine to amine | - | Sodium tris(acetoxy)borohydride is selective and mild reducing agent |

| 3 | Treatment with sodium hydroxide in water | Work-up and neutralization | 62.9% overall | Purification step to isolate product |

This method yields this compound with approximately 63% yield under optimized conditions.

Alternative Synthetic Routes

Methylation followed by Sulfonylation: Starting from piperidine, methylation at the nitrogen can be performed using methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate), followed by sulfonylation with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile.

Industrial Scale Synthesis: Large-scale production may utilize continuous flow reactors to improve reaction control, yield, and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for scalability and cost-effectiveness.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile or dichloromethane | Good solubility and reaction control |

| Temperature | 0 to 40°C (step-dependent) | Lower temperatures favor selectivity, higher temperatures increase rate |

| Reducing Agent | Sodium tris(acetoxy)borohydride | Selective reduction of imines without affecting sulfonyl group |

| Base | Triethylamine or sodium hydroxide | Neutralizes acid byproducts, facilitates sulfonylation |

| Reaction Time | 1–12 hours depending on step | Sufficient for complete conversion without degradation |

Careful control of these parameters is critical to maximize yield and minimize impurities such as overmethylated or desulfonylated byproducts.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of methyl, methylsulfonyl, and amine groups on the piperidine ring.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity.

- Mass Spectrometry (MS): Confirms molecular weight (192.28 g/mol) and molecular formula.

- Infrared Spectroscopy (IR): Identifies sulfonyl functional group vibrations.

These methods ensure the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination of 1-(methylsulfonyl)piperidin-4-one with methylamine | 1-(Methylsulfonyl)piperidin-4-one | Methylamine, sodium tris(acetoxy)borohydride | Acetonitrile | 20°C (step 1), -10 to 20°C (step 2) | 62.9 | Mild conditions, selective |

| Methylation then sulfonylation of piperidine | Piperidine | Methyl iodide, methylsulfonyl chloride, triethylamine | DCM or acetonitrile | 0–40°C | 78–85 (combined) | Industrially scalable |

Research Findings and Notes

The use of sodium tris(acetoxy)borohydride is preferred over sodium borohydride for reductive amination due to its selectivity and mildness, preventing reduction of the sulfonyl group.

Reaction monitoring by TLC or HPLC is recommended to avoid over-reduction or side reactions.

The methylsulfonyl group is stable under the reaction conditions but can be oxidized or reduced under harsher conditions, which should be avoided during synthesis.

Industrial processes may incorporate continuous flow techniques to enhance reproducibility and throughput.

This comprehensive analysis of the preparation methods for this compound highlights the importance of controlled reaction conditions, choice of reagents, and purification techniques to achieve high yield and purity. The described methods are supported by diverse, authoritative chemical literature and patent disclosures, ensuring reliability and applicability in both research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(methylsulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of N-substituted piperidines.

Scientific Research Applications

N-Methyl-1-(methylsulfonyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the methylsulfonyl group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

Yield Comparison :

Physicochemical Properties

Biological Activity

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 192.28 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group, which significantly influences its chemical behavior and biological interactions. The presence of both the methyl and methylsulfonyl groups enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound acts as a ligand that can modulate the activity of these targets, potentially influencing various signaling pathways within cells. The unique structural characteristics of this compound allow it to exhibit distinct chemical properties that can be harnessed for therapeutic applications.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects, particularly in relation to the NLRP3 inflammasome pathway. Studies suggest that modifications to piperidine derivatives can lead to compounds capable of inhibiting pyroptosis and reducing interleukin-1 beta (IL-1β) release, which are crucial in inflammatory responses . This highlights the potential of this compound in developing anti-inflammatory therapeutics.

Study on Pyroptosis Inhibition

In a recent study focusing on the inhibition of pyroptosis, compounds derived from piperidine structures were evaluated for their ability to prevent cell death and IL-1β release. Results indicated that certain derivatives showed up to 35% inhibition of pyroptotic cell death at specific concentrations, demonstrating the potential for this compound analogs in treating inflammatory diseases .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Research has shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including microtubule destabilization and apoptosis induction. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) at micromolar concentrations . This suggests that this compound could be explored further as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-4-piperidone | Lacks methylsulfonyl group | Moderate antibacterial activity |

| 1-(Methylsulfonyl)piperidin-4-amine | Similar structure without N-methyl | Limited studies on biological activity |

| This compound | Unique combination of methyl and sulfonyl groups | Potential anti-inflammatory and anticancer properties |

Q & A

Q. Table 1: Comparative Biological Activity of Piperidine Derivatives

| Compound | Structural Feature | Key Biological Activity | Reference |

|---|---|---|---|

| This compound | Methylsulfonyl, N-methyl | NLRP3 inhibition (35% at 10 µM) | |

| 1-(Propylsulfonyl)piperidin-4-amine | Propylsulfonyl | Improved metabolic stability | |

| N-Methyl-4-piperidone | Ketone, no sulfonyl | Moderate antibacterial activity |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃, DCM, 40°C, 12h | 85 | 92 |

| Sulfonylation | Methylsulfonyl chloride, Et₃N, 0°C→RT | 78 | 95 |

Key Considerations for Experimental Design

- Purity Validation : Always couple synthesis with LC-MS to detect byproducts (e.g., overmethylated species).

- Biological Assays : Include positive controls (e.g., MCC950 for NLRP3 inhibition) and cytotoxicity assays (e.g., MTT) to distinguish specific effects from general toxicity.

- Data Reproducibility : Use ≥3 biological replicates and report SEM/error bars in dose-response curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.